Benzene, 1-methoxy-4-phenoxy-

Description

The exact mass of the compound Benzene, 1-methoxy-4-phenoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 1-methoxy-4-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methoxy-4-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

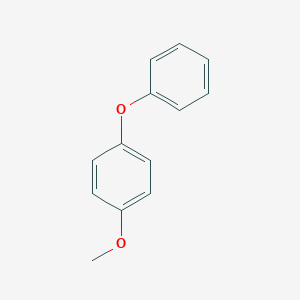

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJGNCLNUWKEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061852 | |

| Record name | Benzene, 1-methoxy-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655-69-2 | |

| Record name | 1-Methoxy-4-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methoxy-4-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxydiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methoxy-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzene, 1-methoxy-4-phenoxy-

Prepared by: Gemini, Senior Application Scientist

Introduction

Benzene, 1-methoxy-4-phenoxy-, also known as 4-phenoxyanisole or p-methoxyphenyl phenyl ether, is a diaryl ether of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a methoxy-substituted phenyl ring linked to a phenoxy group via an ether bond, provides a versatile scaffold for the development of more complex molecules. This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

The compound is identified by the CAS Registry Number 1655-69-2.[1][2] Its molecular formula is C₁₃H₁₂O₂, corresponding to a molecular weight of 200.23 g/mol .[1]

Physicochemical Properties

A summary of the key physicochemical properties of Benzene, 1-methoxy-4-phenoxy- is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 1655-69-2 | [1][2] |

| IUPAC Name | 1-methoxy-4-phenoxybenzene | [1] |

| Synonyms | 4-phenoxyanisole, p-methoxydiphenyl ether, p-methoxyphenyl phenyl ether | [1][2] |

| Appearance | Clear liquid | Inferred from properties |

| Melting Point | -10 °C | Data from supplier |

| Boiling Point | 295.4 °C at 760 mmHg | Data from supplier |

| Density | 1.088 g/cm³ | Data from supplier |

| Flash Point | 116.5 °C | Data from supplier |

| Refractive Index | 1.558 | Data from supplier |

Synthesis and Manufacturing

The synthesis of Benzene, 1-methoxy-4-phenoxy- is primarily achieved through nucleophilic substitution reactions that form the diaryl ether linkage. The two most common and industrially relevant methods are the Williamson Ether Synthesis and the Ullmann Condensation.

Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In the context of synthesizing Benzene, 1-methoxy-4-phenoxy-, this involves the reaction of a phenoxide with an appropriate aryl halide, or more commonly, the reaction of 4-methoxyphenoxide with a phenyl halide. For optimal results, the reaction proceeds via an SN2 mechanism, where the less sterically hindered partner serves as the electrophile.

Mechanism: The synthesis from 4-methoxyphenol and a phenyl halide (e.g., bromobenzene) involves two main steps:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion.

-

Nucleophilic Attack: The 4-methoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the phenyl halide, displacing the halide and forming the ether linkage.

References

An In-depth Technical Guide to the Structural Analysis of p-Methoxyphenyl Phenyl Ether

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of p-methoxyphenyl phenyl ether (also known as 4-methoxydiphenyl ether). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices. We will explore a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods. Each section details not just the "how" but the "why," ensuring a robust, self-validating analytical workflow for unambiguous structural elucidation.

Introduction: The Significance of Structural Verification

p-Methoxyphenyl phenyl ether is a diaryl ether that serves as a key structural motif in various organic compounds, including pharmaceuticals and polymers. Its precise structure, particularly the para substitution pattern, is critical to its chemical reactivity and biological activity. Isomeric impurities, such as the ortho- and meta-methoxyphenyl phenyl ethers, can have vastly different properties, making rigorous structural confirmation an absolute necessity in research and development.

This guide presents a logical workflow for confirming the identity and purity of p-methoxyphenyl phenyl ether, emphasizing the synergy between different analytical techniques. We will begin with the foundational spectroscopic methods that reveal the core molecular framework and conclude with chromatographic techniques essential for purity assessment.

Core Spectroscopic Characterization

The primary objective is to confirm the molecular formula (C₁₃H₁₂O₂), the connectivity of the atoms, and the specific 1,4- (para) substitution pattern on the methoxy-substituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For p-methoxyphenyl phenyl ether, both ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Choice: The symmetry of the para-substituted isomer leads to a simplified and highly predictable NMR spectrum compared to its ortho and meta counterparts. This distinction is a cornerstone of its identification. For instance, the two protons ortho to the methoxy group are chemically equivalent, as are the two protons meta to it, resulting in a distinct AA'BB' system.

2.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.30 | Triplet (t) | 2H | H-3', H-5' |

| ~ 7.05 | Triplet (t) | 1H | H-4' |

| ~ 6.95 | Multiplet (m) | 4H | H-2, H-6, H-2', H-6' |

| ~ 6.88 | Doublet (d) | 2H | H-3, H-5 |

| ~ 3.79 | Singlet (s) | 3H | -OCH₃ |

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

Interpretation:

-

The sharp singlet at ~3.79 ppm integrating to 3H is characteristic of a methoxy group.

-

The aromatic region (6.8-7.4 ppm) integrates to 9H, consistent with the nine aromatic protons.

-

The key to identifying the para isomer is the presence of two distinct doublet signals for the methoxy-substituted ring (at ~6.95 and ~6.88 ppm), each integrating to 2H. This pattern is indicative of a 1,4-disubstituted benzene ring.[1]

2.1.2 ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 158.0 | C-4 |

| ~ 155.0 | C-1' |

| ~ 150.0 | C-1 |

| ~ 129.8 | C-3', C-5' |

| ~ 123.0 | C-4' |

| ~ 120.0 | C-2, C-6 |

| ~ 118.0 | C-2', C-6' |

| ~ 114.8 | C-3, C-5 |

| ~ 55.6 | -OCH₃ |

Note: Assignments are based on typical values and may require 2D NMR for definitive confirmation.

Interpretation:

-

The presence of 9 distinct signals is expected for the 13 carbons, due to the molecule's symmetry (C-2/C-6, C-3/C-5, C-2'/C-6', and C-3'/C-5' are equivalent pairs).

-

The signal at ~55.6 ppm is characteristic of a methoxy carbon.[2][3]

-

The signals in the 114-160 ppm range are typical for aromatic carbons and carbons involved in an ether linkage. The high chemical shift of C-4 (~158.0 ppm) is due to the direct attachment of the electron-donating oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Rationale for Experimental Choice: IR spectroscopy provides rapid and definitive confirmation of the ether functional groups (both aryl-O-aryl and aryl-O-methyl) and the aromatic rings, while confirming the absence of other groups like carbonyls (C=O) or hydroxyls (-OH) which could indicate impurities or degradation products.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100-3000 | C-H Stretch | Aromatic C-H |

| ~ 2950-2850 | C-H Stretch | -OCH₃ |

| ~ 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1240 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~ 1170 | C-O-C Symmetric Stretch | Aryl Ether |

| ~ 1040 | C-O Stretch | Aryl-Alkyl Ether |

| ~ 830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

Interpretation:

-

The strong, characteristic absorption around 1240 cm⁻¹ is a key indicator of the aryl-O-C asymmetric stretch.[4]

-

The band around 830 cm⁻¹ is highly diagnostic for para-disubstitution on a benzene ring.[5] The absence of significant bands in the 750-800 cm⁻¹ range helps rule out ortho and meta isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

Rationale for Experimental Choice: MS provides a direct measurement of the molecular mass, confirming the elemental composition (C₁₃H₁₂O₂). The fragmentation pattern serves as a molecular fingerprint that can help distinguish it from isomers and confirm the presence of the methoxyphenyl and phenyl ether moieties.

Expected Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): m/z = 200. This peak confirms the molecular weight of C₁₃H₁₂O₂.

-

Key Fragment Ions:

-

m/z = 185: [M - CH₃]⁺, loss of the methyl group from the ether.

-

m/z = 108: [C₇H₈O]⁺, corresponding to the methoxyphenol radical cation, a common fragment for methoxy-substituted aromatic ethers.

-

m/z = 93: Loss of CO from the m/z 121 fragment, or direct cleavage.

-

m/z = 77: [C₆H₅]⁺, the phenyl cation, indicating the presence of an unsubstituted phenyl ring.

-

Interpretation: The fragmentation of aryl ethers in EI-MS is well-characterized. The observation of the molecular ion at m/z 200 is the first critical check. The subsequent loss of a methyl radical (15 Da) to give a peak at m/z 185 is highly characteristic of a methoxy group.[6][7] The presence of a strong peak at m/z 77 confirms the phenyl group, while fragments like m/z 108 are indicative of the methoxyphenyl portion of the molecule.[8]

Workflow for Complete Structural Elucidation

Caption: Workflow for Synthesis, Purification, and Structural Elucidation.

Chromatographic Analysis: Purity Assessment

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the sample. Gas Chromatography (GC) is the method of choice for volatile, thermally stable compounds like diaryl ethers.

Rationale for Experimental Choice: GC, especially when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for separating volatile isomers and impurities.[9][10] It provides both retention time data (for quantification) and mass spectra (for identification of each separated component).[11][12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for analyzing the purity of a synthesized sample of p-methoxyphenyl phenyl ether.

Objective: To separate the target compound from potential starting materials (e.g., 4-methoxyphenol), by-products, and isomeric impurities, and to confirm its identity.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary Column: A non-polar or mid-polar column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable.

Procedure:

-

Sample Preparation: Dissolve ~1-2 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min).

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions (if applicable):

-

Ion Source Temperature: 230 °C

-

Interface Temperature: 280 °C

-

Scan Range: m/z 40-400.

-

Data Interpretation:

-

The chromatogram should ideally show a single, sharp peak corresponding to the product. The retention time is characteristic of the compound under the given conditions.

-

The mass spectrum of the main peak should be extracted and compared with a reference spectrum or the expected fragmentation pattern described in Section 2.3.

-

Any additional peaks indicate impurities. Their mass spectra can be analyzed to identify them (e.g., unreacted starting materials or isomeric by-products).

Application: Monitoring a Synthesis Reaction

The analytical techniques described are crucial for monitoring the progress of a chemical synthesis, such as the Williamson Ether Synthesis.[13][14][15]

Reaction: 4-methoxyphenol + Bromobenzene → p-methoxyphenyl phenyl ether (in the presence of a base).

Caption: Williamson Ether Synthesis of the target molecule.

Analytical Monitoring:

-

Thin-Layer Chromatography (TLC): A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction is proceeding.

-

GC-MS: After the reaction is complete ("work-up"), a GC-MS analysis of the crude product can quantify the conversion and identify any by-products formed, guiding the purification strategy.

Conclusion

The structural analysis of p-methoxyphenyl phenyl ether is a clear example of the power of a multi-faceted analytical approach. While each technique provides valuable information, it is their combined, synergistic application that leads to an irrefutable structural assignment and purity assessment. From the foundational connectivity map provided by NMR to the functional group confirmation by IR and the molecular weight verification by MS, this guide establishes a self-validating workflow. For the intended audience of researchers and drug development professionals, adherence to such a rigorous, logic-driven analytical process is paramount for ensuring scientific integrity and the reliability of subsequent research.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectra of methoxy- and dimethoxy-phenyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. scielo.br [scielo.br]

- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Methoxy-4-phenoxybenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methoxy-4-phenoxybenzene, a key aromatic ether with significant potential in synthetic chemistry and as a structural motif in medicinal chemistry. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its synthesis, characterization, and reactivity, with a particular focus on its relevance to drug discovery and development.

Introduction: The Structural and Electronic Landscape of 1-Methoxy-4-phenoxybenzene

1-Methoxy-4-phenoxybenzene, also known as 4-phenoxyanisole, is a diaryl ether characterized by a methoxy group and a phenoxy group attached to a central benzene ring in a para arrangement.[1] This seemingly simple molecule possesses a rich electronic character that dictates its reactivity and makes it an attractive scaffold for the synthesis of more complex molecular architectures.

The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution, donating electron density to the aromatic ring through resonance. Conversely, the phenoxy group (-OPh) is also an ortho-, para-director but is less activating than the methoxy group. This interplay of electronic effects influences the regioselectivity of chemical transformations on the molecule.

Table 1: Physicochemical Properties of 1-Methoxy-4-phenoxybenzene [1]

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| CAS Number | 1655-69-2 |

| IUPAC Name | 1-methoxy-4-phenoxybenzene |

| Synonyms | 4-Phenoxyanisole, p-Methoxydiphenyl ether |

| Appearance | White to off-white crystalline powder |

Synthesis of 1-Methoxy-4-phenoxybenzene: A Tale of Two Classic Reactions

The construction of the diaryl ether linkage in 1-methoxy-4-phenoxybenzene is most commonly achieved through two cornerstone reactions in organic synthesis: the Williamson ether synthesis and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and reaction conditions.

Williamson Ether Synthesis: A Nucleophilic Substitution Approach

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an Sₙ2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[2] In the context of 1-methoxy-4-phenoxybenzene, there are two main retrosynthetic pathways:

-

Route A: Reaction of 4-methoxyphenoxide with a phenyl halide.

-

Route B: Reaction of phenoxide with a 4-haloanisole.

Of these, Route B is generally preferred due to the higher reactivity of aryl halides activated by electron-withdrawing groups or in specific catalytic systems, as aryl halides are typically unreactive towards Sₙ2 reactions.

Detailed Protocol: Williamson Ether Synthesis of 1-Methoxy-4-phenoxybenzene

This protocol outlines a general procedure for the synthesis of 1-methoxy-4-phenoxybenzene via the Williamson ether synthesis.

Materials:

-

4-Methoxyphenol

-

Bromobenzene

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF. To this solution, add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-methoxyphenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add bromobenzene (1.0 eq).

-

Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-methoxy-4-phenoxybenzene.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as the phenoxide is a strong base and will readily react with any protic solvents, such as water.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of the phenoxide.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Potassium carbonate is a weaker base but can also be effective, often requiring higher temperatures.

-

Solvent: DMF is a polar apathetic solvent that is excellent for Sₙ2 reactions as it solvates the cation but not the anion, leaving the nucleophile more reactive.

Caption: Williamson Ether Synthesis Workflow.

Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[3] This reaction typically requires high temperatures and a polar aprotic solvent. Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling at lower temperatures.[4]

Detailed Protocol: Ullmann Condensation for 1-Methoxy-4-phenoxybenzene

Materials:

-

4-Methoxyphenol

-

Bromobenzene

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

Pyridine or N,N-Dimethylformamide (DMF)

-

Toluene

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methoxyphenol (1.0 eq), bromobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add pyridine or DMF as the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 130-160 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with a saturated aqueous solution of ammonium chloride to remove any remaining copper.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts are the traditional catalysts for the Ullmann condensation. The active species is believed to be a copper(I) phenoxide.

-

Base: A base is required to deprotonate the phenol and form the reactive phenoxide. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

-

High Temperatures: Traditional Ullmann reactions require high temperatures to overcome the activation energy for the coupling of the aryl halide.

-

Ligands (in modern variations): The addition of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper catalyst and increasing its reactivity.

Caption: Ullmann Condensation Reaction Scheme.

Spectroscopic Characterization: Unveiling the Molecular Signature

A thorough characterization of 1-methoxy-4-phenoxybenzene is essential for confirming its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of 1-methoxy-4-phenoxybenzene is expected to show distinct signals for the aromatic protons and the methoxy protons. The aromatic region (typically 6.8-7.4 ppm) will display a complex splitting pattern due to the coupling between the protons on the two different aromatic rings. The methoxy protons will appear as a sharp singlet at around 3.8 ppm, integrating to three protons.[5]

-

¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms in the molecule. The methoxy carbon will appear at approximately 55 ppm. The aromatic carbons will resonate in the region of 114-160 ppm. The carbon attached to the methoxy group and the carbon attached to the phenoxy group will be the most downfield due to the deshielding effect of the oxygen atoms.[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Methoxy Protons (-OCH₃) | ~3.8 (s, 3H) | ~55 |

| Aromatic Protons | 6.8 - 7.4 (m, 9H) | 114 - 160 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-methoxy-4-phenoxybenzene will exhibit characteristic absorption bands:

-

C-O-C (ether) stretching: Strong bands in the region of 1250-1000 cm⁻¹. There will be two distinct C-O stretching bands, one for the aryl-alkyl ether (methoxy group) and one for the diaryl ether.

-

C-H (aromatic) stretching: Bands above 3000 cm⁻¹.

-

C=C (aromatic) stretching: Bands in the 1600-1450 cm⁻¹ region.

-

C-H (methyl) stretching: Bands around 2950-2850 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 1-methoxy-4-phenoxybenzene will show a molecular ion peak (M⁺) at m/z = 200. Common fragmentation patterns for ethers include cleavage of the C-O bond.[7]

Chemical Reactivity: A Platform for Molecular Elaboration

The reactivity of 1-methoxy-4-phenoxybenzene is dominated by electrophilic aromatic substitution reactions on the electron-rich aromatic rings. The directing effects of the methoxy and phenoxy groups play a crucial role in determining the regiochemical outcome of these reactions.

The methoxy-substituted ring is significantly more activated towards electrophilic attack than the phenoxy-substituted ring. Therefore, electrophilic substitution is expected to occur predominantly on the methoxy-bearing ring, at the positions ortho to the methoxy group, as the para position is blocked.[8][9]

Caption: Electrophilic Aromatic Substitution.

Applications in Drug Discovery and Development

While 1-methoxy-4-phenoxybenzene itself is not a therapeutic agent, its structural motif, the 4-phenoxyanisole core, is a "privileged scaffold" in medicinal chemistry. This means that this core structure is found in a variety of compounds that exhibit a range of biological activities. Its utility lies in its ability to serve as a rigid spacer that can correctly orient other pharmacophoric groups for optimal interaction with biological targets.

Although direct synthesis of marketed drugs starting from 1-methoxy-4-phenoxybenzene is not widely documented in readily available literature, its derivatives are of significant interest. For instance, the phenoxy aniline scaffold is a key component in a number of kinase inhibitors used in oncology.[10] The synthesis of such compounds could potentially involve intermediates derived from 1-methoxy-4-phenoxybenzene.

Furthermore, the general class of methoxybenzene and phenoxy derivatives has been explored for a wide range of pharmacological activities, including:

-

Anti-inflammatory activity: Certain 4-phenoxyfuro[2,3-b]quinoline derivatives have shown potent anti-inflammatory effects.[11]

-

Antimicrobial activity: Methoxybenzene derivatives have been investigated for their activity against various bacterial and fungal strains.[1]

-

Anticancer activity: The methoxy group is a common feature in many natural and synthetic compounds with cytotoxic activity against cancer cell lines.[12]

The value of 1-methoxy-4-phenoxybenzene for drug development professionals lies in its potential as a versatile starting material or building block for the synthesis of novel bioactive molecules. Its well-defined reactivity and the ability to functionalize its aromatic rings make it an attractive platform for generating libraries of compounds for high-throughput screening. For example, a patent for (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, a compound with potential therapeutic applications, highlights the importance of the substituted methoxyphenyl moiety in drug design.[13][14]

Safety and Handling

1-Methoxy-4-phenoxybenzene should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or in a fume hood.

Conclusion

1-Methoxy-4-phenoxybenzene is a molecule of significant interest to synthetic and medicinal chemists. Its synthesis, primarily through the Williamson ether synthesis and Ullmann condensation, is well-established, providing reliable access to this important diaryl ether. Its spectroscopic signature is well-defined, allowing for straightforward characterization. The reactivity of the molecule, particularly its propensity for electrophilic aromatic substitution, offers numerous opportunities for the creation of diverse and complex molecular structures. While not a drug itself, the 4-phenoxyanisole scaffold represents a valuable starting point for the design and synthesis of new therapeutic agents. A thorough understanding of the chemistry of 1-methoxy-4-phenoxybenzene, as outlined in this guide, is therefore a valuable asset for any researcher or professional involved in the field of drug discovery and development.

References

- 1. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Preparation of 1‐Methoxy‐2‐(4‐Methoxyphenoxy)Benzene | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. Benzene, 1-methoxy-4-phenoxy- [webbook.nist.gov]

- 7. uni-saarland.de [uni-saarland.de]

- 8. m.youtube.com [m.youtube.com]

- 9. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 11. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US7427638B2 - (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof - Google Patents [patents.google.com]

- 14. (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof - Patent US-7427638-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Key Moiety: An In-depth Technical Guide to the Discovery and History of p-Phenoxyanisole

For Immediate Release

A comprehensive exploration into the origins, synthesis, and evolution of p-phenoxyanisole, a significant building block in modern chemistry. This guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the historical context and synthetic advancements of this versatile diaryl ether.

Introduction: The Unseen Scaffolding of Innovation

In the vast landscape of organic chemistry, certain molecular structures emerge as fundamental pillars upon which countless innovations are built. p-Phenoxyanisole, also known as 4-methoxyphenyl phenyl ether, is one such scaffold. This seemingly simple diaryl ether, characterized by a phenoxy group attached to an anisole ring at the para position, holds a significant place in the development of synthetic chemistry and continues to be a relevant moiety in contemporary research, particularly in medicinal chemistry and materials science. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for p-phenoxyanisole, providing a detailed resource for the scientific community.

The Dawn of Diaryl Ethers: A Historical Perspective

The story of p-phenoxyanisole is intrinsically linked to the broader history of diaryl ether synthesis. While pinpointing the exact moment of its first synthesis is challenging due to the nascent stages of organic chemistry in the 19th century, its conceptualization and eventual creation are rooted in two cornerstone reactions: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided the first general method for preparing ethers by reacting an alkoxide with an alkyl halide.[1][2] This SN2 reaction, however, was not readily applicable to the synthesis of diaryl ethers like p-phenoxyanisole in its early days. The low reactivity of aryl halides in nucleophilic substitution reactions posed a significant hurdle.[3]

It was the advent of the Ullmann condensation , discovered by Fritz Ullmann in the early 1900s, that revolutionized the synthesis of diaryl ethers.[1][4] This copper-catalyzed reaction between an aryl halide and a phenol (or its corresponding phenoxide) enabled the formation of the crucial C-O-C bond between two aromatic rings.[4] The Ullmann reaction, despite often requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, became the classical method for constructing the diaryl ether framework and was likely the first viable route to p-phenoxyanisole.[4][5]

While a specific, celebrated "discovery" of p-phenoxyanisole is not prominently documented, its synthesis would have been a logical extension of the exploration of these powerful new synthetic methods. Early organic chemists, in their systematic investigation of the scope and limitations of the Ullmann condensation, would have undoubtedly reacted precursors like p-methoxyphenol with bromobenzene in the presence of copper to yield p-phenoxyanisole.

Evolution of Synthesis: From Brute Force to Finesse

The journey from the early, often arduous, synthetic routes to the efficient and versatile methods available today reflects the broader progress of organic chemistry.

Classical Approaches: The Foundational Pillars

The two primary classical methods for the synthesis of p-phenoxyanisole are the Williamson ether synthesis and the Ullmann condensation.

1. Williamson Ether Synthesis:

While challenging for diaryl ethers, a modified Williamson approach can be employed. This typically involves the reaction of a more reactive aryl halide (e.g., one activated by an electron-withdrawing group) with a phenoxide. For p-phenoxyanisole, the synthesis would involve the reaction of sodium p-methoxyphenoxide with an activated phenyl halide. However, the direct reaction of a simple aryl halide like bromobenzene with sodium p-methoxyphenoxide under classical Williamson conditions is generally inefficient.[3]

Figure 1: Conceptual workflow of the Williamson ether synthesis for p-phenoxyanisole.

2. Ullmann Condensation:

The Ullmann condensation remains a cornerstone for diaryl ether synthesis. The reaction of p-methoxyphenol with bromobenzene in the presence of a copper catalyst and a base is a classic route to p-phenoxyanisole.

Figure 2: Key components of the Ullmann condensation for p-phenoxyanisole synthesis.

Experimental Protocol: A Classic Ullmann Synthesis of p-Phenoxyanisole

The following protocol is a generalized representation of a classical Ullmann condensation for the synthesis of p-phenoxyanisole.

Materials:

-

p-Methoxyphenol

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-methoxyphenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous pyridine as the solvent.

-

Add bromobenzene (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts. Wash the filter cake with toluene.

-

Combine the filtrate and washings, and wash successively with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure p-phenoxyanisole.

Modern Synthetic Marvels: Palladium-Catalyzed Cross-Coupling

The late 20th century witnessed the emergence of palladium-catalyzed cross-coupling reactions, which offered milder conditions, broader substrate scope, and higher yields for the synthesis of diaryl ethers. The Buchwald-Hartwig amination, and its oxygen-analogue, the Buchwald-Hartwig ether synthesis, have become powerful tools for the construction of C-O bonds.

This methodology involves the reaction of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a phosphine ligand, and a base. For p-phenoxyanisole, this would entail the coupling of p-methoxyphenol with bromobenzene using a palladium precursor (e.g., Pd(OAc)₂) and a bulky electron-rich phosphine ligand (e.g., a biarylphosphine).

Figure 3: The modern Buchwald-Hartwig approach to p-phenoxyanisole synthesis.

Physicochemical and Spectroscopic Profile of p-Phenoxyanisole

A thorough understanding of a molecule's physical and chemical properties is paramount for its application in research and development.

| Property | Value |

| CAS Number | 620-88-2 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 54-56 °C |

| Boiling Point | 310-312 °C |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H), 7.10-7.00 (m, 1H), 7.00-6.90 (m, 4H), 6.90-6.85 (m, 2H), 3.80 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 155.0, 151.0, 129.8, 123.0, 120.5, 118.0, 114.8, 55.6.

-

IR (KBr, cm⁻¹): 3060, 2950, 1590, 1490, 1240, 1170, 1040, 830.

-

Mass Spectrometry (EI, m/z): 200 (M⁺), 185, 157, 129, 108, 77.

Applications: From a Building Block to a Bioactive Scaffold

The utility of p-phenoxyanisole extends far beyond its existence as a simple organic molecule. Its rigid, yet conformationally flexible, diaryl ether linkage provides a valuable scaffold in various scientific domains.

A Privileged Structure in Medicinal Chemistry

The phenoxyaniline moiety, a close structural relative of p-phenoxyanisole, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] While direct applications of p-phenoxyanisole as a therapeutic agent are not common, its derivatives are of significant interest in drug discovery. The methoxy group can be readily demethylated to a phenol, providing a handle for further functionalization or acting as a hydrogen bond donor in receptor binding.

Derivatives of the broader phenoxyaniline and phenoxyanisole class have been investigated for a variety of therapeutic targets, including:

-

Kinase Inhibitors: The diaryl ether linkage can position aromatic rings in the ATP-binding pocket of kinases, making them attractive scaffolds for the development of cancer therapeutics.

-

Antimicrobial Agents: The lipophilic nature of the diaryl ether can facilitate cell membrane penetration, a desirable property for antimicrobial drug candidates.

A Monomer in Materials Science

The thermal stability and rigidity of the diaryl ether bond make p-phenoxyanisole and its derivatives valuable monomers in the synthesis of high-performance polymers. Poly(ether ketone) (PEEK) and related polymers, known for their exceptional thermal and chemical resistance, often incorporate diaryl ether linkages in their backbones. While not a direct monomer for commercial PEEK, the structural motif of p-phenoxyanisole is representative of the building blocks used in this class of advanced materials.

Conclusion: A Legacy of Versatility

From its conceptual origins in the foundational reactions of organic synthesis to its modern applications as a versatile scaffold in drug discovery and materials science, p-phenoxyanisole embodies the evolution of chemical innovation. Its history is a testament to the power of fundamental synthetic methods and the enduring relevance of well-designed molecular frameworks. As researchers continue to explore the vast chemical space, the humble yet powerful p-phenoxyanisole moiety will undoubtedly continue to serve as a key building block for the next generation of functional molecules and materials.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ullmann coupling-An overview - operachem [operachem.com]

- 6. Page loading... [guidechem.com]

The Diaryl Ether Motif: A Technical Guide to the Research Applications of 1-Methoxy-4-phenoxybenzene

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and development, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation for building libraries of compounds with diverse biological activities. The diaryl ether (DE) motif has emerged as one such "privileged scaffold," consistently appearing in natural products and synthetic compounds with a broad spectrum of pharmacological properties.[1][2] This guide focuses on a specific, yet promising, exemplar of this class: 1-methoxy-4-phenoxybenzene .

While direct and extensive biological evaluation of 1-methoxy-4-phenoxybenzene is not widely documented in publicly available literature, its structural components—the diaryl ether linkage and the methoxy-substituted phenyl ring—are hallmarks of numerous bioactive molecules.[3] This guide will, therefore, provide a comprehensive overview of the potential research applications of 1-methoxy-4-phenoxybenzene, grounded in the established biological activities of structurally related compounds. We will delve into the rationale behind its potential as a lead compound in medicinal chemistry, provide detailed synthetic and screening protocols, and explore its promise in key therapeutic areas.

Table 1: Physicochemical Properties of 1-Methoxy-4-phenoxybenzene

| Property | Value | Reference |

| CAS Number | 1655-69-2 | [4] |

| Molecular Formula | C₁₃H₁₂O₂ | [4] |

| Molecular Weight | 200.23 g/mol | [4] |

| IUPAC Name | 1-methoxy-4-phenoxybenzene | [4] |

| Synonyms | p-Methoxydiphenyl ether, p-Phenoxyanisole | [4] |

| Appearance | Clear liquid | [5] |

| LogP | 3.7 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

The Rationale for Investigation: A Molecule Primed for Discovery

The therapeutic potential of 1-methoxy-4-phenoxybenzene can be inferred from the well-documented activities of the diaryl ether class and the influence of the methoxy group on pharmacokinetics and pharmacodynamics.

The Diaryl Ether Core: A Gateway to Diverse Biological Targets

The diaryl ether linkage provides a unique combination of flexibility and conformational constraint, allowing molecules to adopt specific orientations required for binding to a wide array of biological targets. This scaffold is a cornerstone in the development of agents with diverse therapeutic applications:

-

Anticancer Activity: Diaryl ether derivatives have been extensively investigated as anticancer agents.[4][6] They have been shown to target various components of cancer cell signaling pathways, including kinases and enzymes involved in cell proliferation and survival.[7][8]

-

Enzyme Inhibition: The diaryl ether motif is present in numerous potent enzyme inhibitors. For instance, derivatives have shown inhibitory activity against farnesyl-protein transferase, an important target in oncology, as well as acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases.[9][10][11]

-

Anti-inflammatory Properties: Methoxy-substituted phenolic compounds have demonstrated anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade.[2][12]

-

Neuroprotection: Emerging research suggests that diaryl ether-containing compounds may possess neuroprotective properties, offering potential avenues for the treatment of neurodegenerative disorders.[13][14]

The Influence of the Methoxy Group: Enhancing "Drug-Likeness"

The methoxy group is a common substituent in many approved drugs and is known to confer several advantageous properties.[3] Its presence in 1-methoxy-4-phenoxybenzene is significant for the following reasons:

-

Metabolic Stability: The methoxy group can block sites of potential metabolism, increasing the metabolic stability and half-life of a compound.

-

Improved Physicochemical Properties: It can enhance solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[15]

-

Enhanced Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially strengthening the interaction between the molecule and its biological target.[15]

Potential Therapeutic Areas for Investigation

Based on the established activities of related compounds, 1-methoxy-4-phenoxybenzene and its derivatives represent a promising starting point for drug discovery campaigns in several key therapeutic areas.

Oncology

The diaryl ether scaffold is a well-established pharmacophore in the design of anticancer agents.[4][6] Derivatives of 1-methoxy-4-phenoxybenzene could be synthesized and screened for activity against a variety of cancer-related targets.

Potential Targets and Screening Assays:

-

Kinase Inhibition: Many kinase inhibitors feature a diaryl ether core. A primary research application would be to screen a library of 1-methoxy-4-phenoxybenzene analogs against a panel of cancer-relevant kinases, such as EGFR, VEGFR-2, and PI3K.[8]

-

Enzyme Inhibition: Farnesyl-protein transferase is a key enzyme in the post-translational modification of proteins involved in cell growth and proliferation. Diaryl ether compounds have been identified as potent inhibitors of this enzyme.[9]

-

Antiproliferative Assays: Initial screening would involve standard in vitro cytotoxicity assays against a panel of human cancer cell lines, such as those from breast, lung, and colon cancers.

Caption: Workflow for anticancer drug discovery using 1-methoxy-4-phenoxybenzene.

Neurodegenerative Diseases

The inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. Diaryl ethers have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][11]

Potential Targets and Screening Assays:

-

Cholinesterase Inhibition: The primary application would be to assess the inhibitory activity of 1-methoxy-4-phenoxybenzene and its derivatives against AChE and BChE using Ellman's method.

-

Neuroprotective Assays: In vitro models of neurotoxicity, such as glutamate-induced excitotoxicity or oxidative stress in neuronal cell lines, could be used to evaluate the neuroprotective potential of these compounds.[13][14]

Caption: Potential inhibition of acetylcholinesterase by 1-methoxy-4-phenoxybenzene derivatives.

Inflammatory Diseases

Methoxyphenolic compounds have demonstrated anti-inflammatory properties, making this a promising area of investigation.[2][12]

Potential Targets and Screening Assays:

-

Inhibition of Pro-inflammatory Cytokines: The ability of 1-methoxy-4-phenoxybenzene derivatives to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages can be assessed using ELISA.

-

NF-κB Inhibition: The effect on the NF-κB signaling pathway can be investigated by measuring the nuclear translocation of NF-κB subunits in stimulated inflammatory cells.

Experimental Protocols

Synthesis of 1-Methoxy-4-phenoxybenzene via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers.

Materials:

-

4-Bromoanisole

-

Phenol

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried flask, add 4-bromoanisole (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 1-methoxy-4-phenoxybenzene.

Caption: Step-by-step workflow for the synthesis of 1-methoxy-4-phenoxybenzene.

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Methoxy-4-phenoxybenzene (or its derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (1-methoxy-4-phenoxybenzene) in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

1-methoxy-4-phenoxybenzene represents a molecule of significant, yet largely untapped, potential. Its diaryl ether core is a privileged scaffold in medicinal chemistry, and the presence of a methoxy group is known to confer favorable pharmacological properties. While direct biological data for this specific compound is limited, the wealth of information on structurally related molecules provides a strong rationale for its investigation in several key therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.

The synthetic accessibility of 1-methoxy-4-phenoxybenzene and the straightforward nature of initial biological screening protocols make it an attractive starting point for drug discovery programs. Future research should focus on the synthesis of a diverse library of its derivatives and their systematic evaluation in a range of in vitro and in vivo models. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular scaffold.

References

- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. mdpi.com [mdpi.com]

- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Synonyms and CAS number for Benzene, 1-methoxy-4-phenoxy-

An In-depth Technical Guide to Benzene, 1-methoxy-4-phenoxy-

Abstract

Benzene, 1-methoxy-4-phenoxy-, a diaryl ether, represents a significant scaffold in synthetic and medicinal chemistry. Its structural rigidity, combined with the electronic influence of its methoxy and phenoxy substituents, makes it a valuable intermediate for the development of novel molecular entities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, principal synthesis methodologies, and its potential applications in the field of drug discovery. We delve into the mechanistic underpinnings of its synthesis, offer detailed experimental protocols, and discuss the toxicological and safety considerations essential for laboratory professionals. This document serves as a technical resource for researchers and scientists leveraging this and related structures in their development programs.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. Benzene, 1-methoxy-4-phenoxy- is most precisely identified by its CAS Registry Number.

Nomenclature and Identification

-

Common Synonyms: p-Methoxydiphenyl ether, p-Methoxyphenyl phenyl ether, p-Phenoxyanisole, 4-Phenoxyanisole, 4-Methoxyphenoxybenzene[1][3]

Physicochemical Data

| Property | Value / Information | Source |

| Physical State | Solid (predicted based on similar diaryl ethers) | N/A |

| Melting Point | No experimental data available. (Analogous 4-methoxybiphenyl: 90 °C) | [5] |

| Boiling Point | No experimental data available. (Analogous 4-methoxybiphenyl: 157 °C at 10 mmHg) | [5] |

| Solubility | Insoluble in water; Soluble in ether, ethanol (predicted based on 4-methoxybiphenyl) | [5] |

| XLogP3 | 3.7 (Computed) | [1][2] |

| Hydrogen Bond Donor Count | 0 (Computed) | [1] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] |

| Rotatable Bond Count | 3 (Computed) | [1] |

| Topological Polar Surface Area | 18.5 Ų (Computed) | [4] |

Synthesis Methodologies

The formation of the diaryl ether linkage is the key transformation in the synthesis of Benzene, 1-methoxy-4-phenoxy-. The two most venerable and reliable methods for this purpose are the Williamson Ether Synthesis and the Ullmann Condensation. The choice between them often depends on the availability of starting materials, desired scale, and tolerance for reaction conditions.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction involving a nucleophilic attack of a phenoxide ion on an aryl halide.[6][7][8] For the synthesis of this specific diaryl ether, this would typically involve the reaction of a 4-methoxyphenoxide with a phenyl halide. However, due to the low reactivity of unactivated aryl halides in Sₙ2 reactions, this pathway is challenging. A more viable Williamson-type approach involves the reaction of a phenoxide with an activated aryl halide (e.g., one bearing a strong electron-withdrawing group), though this is not directly applicable here.

A more common strategy for diaryl ethers involves forming the phenoxide from one partner and having the other partner be the aryl halide, typically used in a copper-catalyzed reaction, which blurs the line with the Ullmann condensation. For the sake of illustrating the core Williamson principle, a hypothetical pathway is described below, which relies on the nucleophilic substitution principle.

Conceptual Workflow: Williamson Ether Synthesis

Caption: Conceptual workflow for Williamson-type synthesis.

Ullmann Condensation

The Ullmann condensation is the cornerstone of diaryl ether synthesis. It involves the copper-catalyzed reaction between a phenol and an aryl halide in the presence of a base.[3][4][9] This method is highly effective for producing Benzene, 1-methoxy-4-phenoxy- and is generally the preferred industrial and laboratory-scale approach.

Mechanism Insight: The reaction proceeds via a copper(I) catalytic cycle. The base deprotonates the phenol to form a phenoxide, which then coordinates to the copper center. The aryl halide undergoes oxidative addition to the copper, followed by reductive elimination to form the C-O bond of the diaryl ether and regenerate the copper(I) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields, especially at lower temperatures.[10]

Detailed Experimental Protocol (Ullmann Condensation):

-

Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq., as base), and copper(I) iodide (CuI, 0.1 eq., as catalyst).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under a nitrogen atmosphere.

-

Reactant Addition: Add bromobenzene (1.1 eq.). The use of a slight excess of the aryl halide ensures complete consumption of the more valuable phenol.

-

Reaction Execution: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (4-methoxyphenol) is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the copper catalyst and inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Benzene, 1-methoxy-4-phenoxy-.

Synthesis Workflow: Ullmann Condensation

Caption: Step-by-step workflow for Ullmann Condensation.

Role in Drug Discovery and Development

While Benzene, 1-methoxy-4-phenoxy- is not itself an active pharmaceutical ingredient (API), its underlying diaryl ether scaffold is prevalent in numerous biologically active molecules. Its utility lies in its role as a rigid linker or core structure that can correctly orient pharmacophoric groups for optimal interaction with biological targets. Chemical intermediates are the essential building blocks in the synthesis of APIs.[11][12]

The Diaryl Ether Scaffold

The diaryl ether linkage provides a unique combination of properties valuable in medicinal chemistry:

-

Conformational Constraint: The C-O-C bond angle (approx. 120°) and the steric hindrance between the two aromatic rings restrict the molecule's rotational freedom. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.

-

Metabolic Stability: The ether bond is generally robust and resistant to metabolic cleavage compared to esters or amides.

-

Vectorial Orientation: It serves as a stable platform to project substituents into different regions of a binding pocket.

Significance of the Methoxy Group

The methoxy (-OCH₃) group is one of the most common substituents found in approved drugs.[13] Its inclusion in a scaffold like 1-methoxy-4-phenoxy- imparts several key features:

-

Electronic Modulation: As an electron-donating group, it can influence the reactivity of the aromatic ring and modulate the pKa of nearby functional groups.

-

Solubility and Lipophilicity: The methoxy group can enhance aqueous solubility compared to a simple alkyl group and can act as a hydrogen bond acceptor, which is crucial for interacting with biological targets.[13]

-

Metabolic Handle: The methyl group of the ether is a primary site for metabolism, typically via O-demethylation by cytochrome P450 enzymes.[13] This can be a strategic liability or a feature used for prodrug design. For example, the metabolism of the related compound Benzene, 1-methoxy-4-nitro- predominantly forms 4-nitrophenol through the conversion of the methoxy group.[14]

Application as a Synthetic Intermediate

Benzene, 1-methoxy-4-phenoxy- is a versatile starting material.[15][16] The two aromatic rings can be selectively functionalized to build a library of derivatives for screening. For instance, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) can be directed by the activating methoxy group, allowing for the introduction of new functional groups that can be further elaborated to create complex target molecules with potential pharmacological activity against various diseases.[17][18][19][20]

Safety, Handling, and Toxicology

Professional laboratory practice demands a thorough understanding of the hazards associated with any chemical.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Benzene, 1-methoxy-4-phenoxy- is classified with the following hazards:

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a laboratory coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Profile

Specific toxicological studies on Benzene, 1-methoxy-4-phenoxy- are limited. However, inferences can be drawn from its structure and data on related compounds. The primary hazards are related to direct contact, causing irritation to the skin and eyes.[2] As mentioned, a likely metabolic pathway is O-demethylation to form 4-phenoxyphenol, which would then undergo further phase II conjugation (e.g., glucuronidation or sulfation) prior to excretion. The toxicological properties of these metabolites would need to be considered in any advanced drug development program.

References

- 1. brainly.com [brainly.com]

- 2. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. mlunias.com [mlunias.com]

- 13. researchgate.net [researchgate.net]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. amiscientific.com [amiscientific.com]

- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 17. mdpi.com [mdpi.com]

- 18. Analysis of action of 1,4-naphthoquinone scaffold-derived compounds against acute myeloid leukemia based on network pharmacology, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Biological Activity Screening of 1-Methoxy-4-phenoxybenzene Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of the Diphenyl Ether Scaffold

The 1-methoxy-4-phenoxybenzene core, a diphenyl ether derivative, represents a privileged scaffold in medicinal chemistry. The ether linkage provides a unique combination of flexibility and stability, allowing derivatives to adopt conformations suitable for binding to a wide array of biological targets. The phenoxy group is a key pharmacophore in numerous approved drugs, enhancing compound-target interactions through π-π stacking and hydrogen bonding capabilities via the ether oxygen.[1] The methoxy substitution further modulates the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of novel 1-methoxy-4-phenoxybenzene derivatives, with a focus on anticancer, antimicrobial, tyrosinase inhibitory, and anti-inflammatory applications.

Chapter 1: Anticancer Activity Screening

The search for novel anticancer agents is a cornerstone of modern drug discovery. Phenoxybenzene derivatives have demonstrated significant potential in this arena, with some exhibiting potent anti-proliferative activity against various human cancer cell lines.[2][3] The screening cascade for identifying new anticancer compounds typically begins with in vitro cytotoxicity assays to assess the general toxicity of the compounds against cancer cells.

In Vitro Cytotoxicity Assays: The First Line of Screening

The initial evaluation of anticancer potential relies on robust and high-throughput in vitro assays that measure a compound's ability to inhibit cell growth or induce cell death. The MTT and SRB assays are two of the most widely used colorimetric methods for this purpose.

1.1.1. The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[4][5] This conversion is primarily carried out by mitochondrial dehydrogenases.[6] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.[4][5]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2, RKO) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the 1-methoxy-4-phenoxybenzene derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

1.1.2. The SRB Assay: A Measure of Total Protein Content

The Sulforhodamine B (SRB) assay is an alternative method that relies on the ability of SRB to bind to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells.

Experimental Protocol: SRB Assay

-